Cas no 1400-48-2 (Cinchonan-9-ol,6'-methoxy-, (9S)-, mixt. with 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione(9CI))

Cinchonan-9-ol,6'-methoxy-, (9S)-, mixt. with 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione(9CI) structure
1400-48-2 structure
Nome del prodotto:Cinchonan-9-ol,6'-methoxy-, (9S)-, mixt. with 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione(9CI)
Numero CAS:1400-48-2
MF:C32H36N4O5
MW:556.652048110962
CID:117660
PubChem ID:64644

Cinchonan-9-ol,6'-methoxy-, (9S)-, mixt. with 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Cinchonan-9-ol,6'-methoxy-, (9S)-, mixt. with 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione(9CI)
    • (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol,5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
    • Cinchonan-9-ol,6'-methoxy-, (9S)-, mixt. with 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrion...
    • phenobarbital quinidine
    • 19-Norlanosta-1,5,23-triene-3,11,22-trione, 25-(acetyloxy)-2-(ss- D-glucopyranosyloxy)-16,20-dihydroxy-9-methyl-, (9ss,10?,16?,23E)-
    • AC1L21N5
    • D08459
    • Natisedine
    • Natisedine (TN)
    • Quinidine 5-ethyl 5-phenyl barbiturate
    • Quinidine phenylethylbarbiturate
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-, mixt. with (9S)-6'-methylcinchonan-9-ol
    • Cinchonan-9-ol, 6'-methoxy-, (9S)-, mixt. with 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
    • 1400-48-2
    • (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
    • Inchi: InChI=1S/C20H24N2O2.C12H12N2O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17)/t13-,14?,19+,20-;/m0./s1
    • Chiave InChI: YHRUERMOPBDCFD-KYNMMFKBSA-N
    • Sorrisi: COC1C=CC2C(=C([C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O)C=CN=2)C=1.O=C1NC(=O)C(C2C=CC=CC=2)(CC)C(=O)N1

Proprietà calcolate

  • Massa esatta: 556.26857026g/mol
  • Massa monoisotopica: 556.26857026g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 41
  • Conta legami ruotabili: 6
  • Complessità: 796
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 121Ų
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.